molecular formula C12H16BrNO B1419189 N-(5-bromo-2-methylphenyl)oxan-4-amine CAS No. 1157898-50-4

N-(5-bromo-2-methylphenyl)oxan-4-amine

Cat. No.: B1419189
CAS No.: 1157898-50-4
M. Wt: 270.17 g/mol
InChI Key: SOWRGOFHVHQKMG-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)oxan-4-amine is a brominated aromatic amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with an amine group. The compound’s structure includes a 5-bromo-2-methylphenyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRGOFHVHQKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)oxan-4-amine typically involves the reaction of 5-bromo-2-methylaniline with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-(5-bromo-2-methylphenyl)oxan-4-amine may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)oxan-4-amine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1162696-22-1)
  • Structural Difference : Replaces the methyl group in the target compound with a nitro group at the 2-position of the phenyl ring.
  • Impact : The nitro group is a strong electron-withdrawing substituent, which may reduce the amine’s basicity compared to the methyl group (electron-donating) in the target compound. This alteration could influence reactivity in substitution reactions or binding interactions in biological systems .
4-(5-bromo-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine
  • Structural Difference : Substitutes the oxane ring with a pyrazole ring.
  • Impact : The pyrazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets (e.g., enzymes) compared to the saturated oxane ring. Molecular weight (266.14 g/mol) is lower than the estimated weight of the target compound (~270–280 g/mol) due to the absence of the oxane oxygen .
N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride
  • Structural Difference : Lacks the bromo substituent but includes a second methyl group at the 5-position.
  • The hydrochloride salt form further enhances solubility compared to the free base form of the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
N-(5-bromo-2-methylphenyl)oxan-4-amine ~270–280 (estimated) Br (electron-withdrawing), CH₃ (electron-donating) Moderate solubility in organic solvents due to bromine; lower aqueous solubility .
N-(5-bromo-2-nitrophenyl)oxan-4-amine 285.12 Br, NO₂ Lower solubility than target due to nitro group’s hydrophobicity .
N-(2,5-dimethylphenyl)oxan-4-amine ~207.29 CH₃, CH₃ Higher aqueous solubility (hydrochloride salt) .

Biological Activity

N-(5-bromo-2-methylphenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula for N-(5-bromo-2-methylphenyl)oxan-4-amine is C12H14BrN3OC_{12}H_{14}BrN_3O. The compound features a bromine atom on a methyl-substituted phenyl ring and an oxan-4-amine moiety, which contributes to its unique chemical reactivity and potential interactions with biological targets.

N-(5-bromo-2-methylphenyl)oxan-4-amine interacts with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to specific sites, potentially modulating enzymatic activities and influencing cellular processes. Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer pathways, similar to other brominated derivatives that have shown anticancer properties.

Biological Activity Overview

The biological activity of N-(5-bromo-2-methylphenyl)oxan-4-amine can be summarized as follows:

Activity Description
Anticancer Potential Inhibits proliferation in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) .
Enzyme Modulation Interacts with specific kinases, potentially altering autophagy and apoptosis pathways .
Biochemical Probes Used in studies to investigate enzyme activities and cellular interactions.

1. Anticancer Activity

Research has indicated that N-(5-bromo-2-methylphenyl)oxan-4-amine exhibits significant anticancer activity. In vitro studies demonstrated that the compound could inhibit the growth of A549 cells (a model for NSCLC), with mechanisms involving apoptosis induction and autophagy blockage. This suggests potential therapeutic applications in cancer treatment .

2. Enzyme Interaction Studies

The compound has been studied for its ability to bind to specific enzymes. For instance, docking studies revealed that it could effectively interact with UNC51-like kinase 1 (ULK1), a key regulator of autophagy. This interaction is crucial as ULK1 is often overexpressed in various cancers, making it a target for therapeutic intervention .

3. Comparison with Similar Compounds

N-(5-bromo-2-methylphenyl)oxan-4-amine is structurally similar to other compounds like N-(5-chloro-2-methylphenyl)oxan-4-amine, which also exhibit biological activities but differ in their reactivity due to the nature of the halogen substituents. Comparative studies highlight the unique efficacy of the brominated compound in modulating biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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